2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide
Overview
Description
“2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide” is a chemical compound with the CAS Number: 1803570-59-3 . It has a molecular weight of 166.27 . The IUPAC name for this compound is 2-((methyl-(methylene)sulfinyl)amino)ethanethioamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H10N2OS2/c1-9(2,7)6-3-4(5)8/h1,3H2,2H3,(H2,5,8)(H,6,7) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties might be available in specialized databases or scientific literature.Scientific Research Applications
Chemotherapeutic Properties
2-Amino-9-beta-D-ribofuranosylpurine-6-sulfinamide, a derivative of 6-thioguanosine, exhibited promising chemotherapeutic characteristics against various tumors and strains of experimental leukemia in mice. This compound showcased unique properties, including the ability to penetrate the central nervous system more effectively than 6-thioguanosine and demonstrated efficacy against experimental leukemias resistant to other chemotherapeutic agents, suggesting its potential clinical relevance for treating human leukemia (Avery et al., 1990).
Hepatoprotective Applications
Research focused on designing sulfanyl-substituted 3,5-dimethylisoxazoles, structural analogs of the drug S-adenosyl-L-methionine (SAM), demonstrated that these compounds, particularly the Palladium(II) complex, exhibit hepatoprotective activity comparable to SAM, with the potential for use in treating liver-related conditions (Akhmetova et al., 2018).
Anti-inflammatory and Analgesic Effects
N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, synthesized through reactions with amino acids, displayed significant anti-inflammatory activity in a xylene-induced ear edema model in mice. Some compounds even exceeded the anti-inflammatory activity of the standard drug aspirin, highlighting their potential as novel anti-inflammatory agents (Li et al., 2008).
Interactions with Biological Membranes
Dimethyl sulphoxide (DMSO) is known for its diverse biological applications, including its role as a cryoprotectant, cell fusogen, and permeability-enhancing agent. Its interactions with biological membranes, particularly lipid components of cell membranes, are crucial for its function in biological systems. This review highlighted the interactions between DMSO and membranes and proposed models to explain how DMSO mediates its effects on biological functions through its impact on membrane stability and properties (Yu & Quinn, 1998).
Modulation of Enzymatic Activities
Research indicates that dimethyl sulphone can influence enzymatic activities. Although inactive as a hepatic microsomal enzyme stimulator in rats, in vitro addition of dimethyl sulphone to microsomes led to an increase in the enzymic formation of paraaminophenol, suggesting its potential role in modulating enzymatic activities relevant to liver function (Stock & Fouts, 1971).
Safety and Hazards
properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS2/c1-9(2,7)6-3-4(5)8/h3H2,1-2H3,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFRBGBLYSQABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC(=S)N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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